N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride -

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Catalog Number: EVT-4305753
CAS Number:
Molecular Formula: C13H13Cl2FN2
Molecular Weight: 287.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation: 2-Chloro-6-fluorobenzyl bromide is reacted with 2-(aminomethyl)pyridine in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). This yields the free base form of the target compound [].
  • Salt Formation: The free base is subsequently treated with hydrochloric acid (HCl) in a suitable solvent, leading to the formation of (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride as a salt [].
Applications
  • Kinase Inhibitors: It serves as a key component in synthesizing inhibitors of specific kinases, enzymes involved in cellular signaling pathways often implicated in various diseases, including cancer [].
  • Anti-Inflammatory Agents: The core structure of this compound can be modified and incorporated into compounds targeting inflammatory pathways, leading to the development of novel anti-inflammatory agents [].
  • Antibacterial Agents: By incorporating this molecule into heterocyclic systems, researchers are exploring its potential in creating new antibacterial agents with improved efficacy and safety profiles [].

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

Compound Description: This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 173.4 nM []. It demonstrated favorable pharmacokinetic properties and exhibited therapeutic benefits in a dextran sulfate sodium-induced acute ulcerative colitis model. Notably, it showed superior efficacy compared to the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib [].

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel agonist of the G protein-coupled receptor GPR39 []. Interestingly, its activity at GPR39 was found to be allosterically modulated by zinc, potentially reaching or exceeding its potency against kinases in cellular assays [].

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine of bis(4-methylbenzenesulfonate) monohydrate (lapatinib ditosylate monohydrate)

Compound Description: This compound is a reversible and selective inhibitor of intracellular tyrosine kinase receptors for the epidermal growth factor []. It is utilized in pharmaceutical formulations to treat advanced or metastatic breast cancer []. Notably, the γ-modification of this compound is of particular interest due to its enhanced biological activity [].

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: This compound serves as a crucial intermediate in the synthesis of novel anti-cancer agents derived from quinazoline []. Its synthesis involves a four-step reaction sequence starting from 2-amino-5-iodobenzoic acid [].

Properties

Product Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Molecular Formula

C13H13Cl2FN2

Molecular Weight

287.16 g/mol

InChI

InChI=1S/C13H12ClFN2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H

InChI Key

UZDGWZWZMWSEFT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)F.Cl

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.